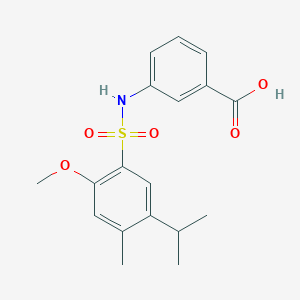

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid

Description

Properties

IUPAC Name |

3-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-11(2)15-10-17(16(24-4)8-12(15)3)25(22,23)19-14-7-5-6-13(9-14)18(20)21/h5-11,19H,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJBHEGLBVVPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and substitution reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamido group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for sulfonation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids and aldehydes.

Reduction: Formation of amines.

Substitution: Introduction of nitro, sulfonyl, or other functional groups.

Scientific Research Applications

Pharmacological Applications

The primary focus of research on this compound has been its potential as a therapeutic agent. Below are key areas where it has been applied:

Inhibition of Glycerol-3-Phosphate Acyltransferase (GPAT)

Research has indicated that derivatives of benzoic acid, including those with sulfonamide groups, can inhibit GPAT, an enzyme involved in lipid metabolism. This inhibition could be beneficial for developing anti-obesity drugs. A study found that analogs with hydrophobic substituents exhibited improved inhibitory activity against GPAT, suggesting that modifications to the benzoic acid structure could enhance efficacy .

Anti-inflammatory Properties

Sulfonamide compounds are known for their anti-inflammatory effects. The specific structure of 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid may contribute to this property by modulating inflammatory pathways. Research into similar compounds suggests potential use in treating inflammatory diseases .

Antimicrobial Activity

Like many sulfonamides, this compound may exhibit antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. Further exploration into the antimicrobial efficacy of this specific compound is warranted .

Case Studies

Several case studies highlight the applications and effectiveness of compounds similar to this compound:

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories based on the provided evidence and literature:

Sulfonamide-Substituted Benzoic Acids

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS RN 269409-73-6):

- Key differences : Lacks the sulfonamido group but features a boronate ester (dioxaborolan) at the 3-position. This modification increases its utility in Suzuki-Miyaura cross-coupling reactions but reduces biological activity compared to sulfonamide derivatives.

- Physical properties : Molecular weight 248.08 g/mol, melting point 206–211°C .

Halogenated and Heterocyclic Derivatives

- 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (CAS RN 735269-97-3): Key differences: Incorporates a thiazolidinone-furan hybrid substituent and a chlorine atom. The thiazolidinone moiety confers anti-inflammatory or antimicrobial activity, while the chlorine atom increases lipophilicity .

Sulfonyl-Linked Benzoic Acids

- The esterification reduces solubility but improves bioavailability in lipid-rich environments.

Comparative Data Table

Research Findings and Implications

- Bioactivity : Sulfonamide derivatives like the target compound often exhibit higher binding affinity to enzymes (e.g., carbonic anhydrase) compared to sulfonyl or ester analogs due to the sulfonamido group’s ability to coordinate with zinc ions in active sites .

- Solubility vs. Permeability : The hydrophobic isopropyl and methyl groups in the target compound likely balance the hydrophilic benzoic acid core, optimizing pharmacokinetic properties. In contrast, halogenated derivatives (e.g., 2-chloro analog) prioritize lipophilicity for membrane penetration .

Biological Activity

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound exhibits various mechanisms of action, which may contribute to its therapeutic efficacy against cancer and other diseases.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes a benzoic acid moiety linked to a sulfonamide group, which is known to enhance biological activity through various pathways.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tumor Growth : The compound has been shown to inhibit the expression of AIMP2-DX2, a protein implicated in tumor progression. This inhibition leads to significant anti-cancer activity in vitro and in vivo models .

- Anti-inflammatory Effects : Sulfonamides are known for their ability to modulate inflammatory responses. The presence of the sulfonamide group in this compound suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Interaction with Cellular Pathways : Preliminary studies suggest that this compound may interact with key cellular pathways involved in cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibition of AIMP2-DX2 | |

| Anti-inflammatory | Modulation of cytokines | |

| Cell proliferation | Reduced growth in vitro |

Case Studies

- Case Study on Anti-Cancer Activity :

- Inflammation Model :

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of sulfonamide derivatives like this compound. Modifications to the isopropyl and methoxy groups have been explored to enhance potency and selectivity for target proteins involved in cancer progression .

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the common synthetic routes for 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sulfonamide coupling between a substituted benzenesulfonyl chloride and an aminobenzoic acid derivative. A general procedure includes:

Sulfonyl chloride preparation : Chlorination of the aryl sulfide precursor using Cl₂ gas with FeCl₃ as a catalyst (e.g., as in the synthesis of 3-Chloro-4-(methylsulfanyl)benzoic acid) .

Coupling reaction : Reacting the sulfonyl chloride with 3-aminobenzoic acid under basic conditions (e.g., NaH in THF) at 45–60°C for 1–3 hours .

Purification : Column chromatography (hexane/EtOH mixtures) and recrystallization to isolate the product.

Characterization :

- 1H NMR (DMSO-d₆, 200–400 MHz) to confirm sulfonamide NH (~δ 10–12 ppm) and aromatic protons .

- Melting point analysis (e.g., 217–220°C for analogous compounds) .

- TLC (Rf values in hexane/EtOH) to monitor reaction progress .

Q. Which spectroscopic and chromatographic methods are critical for validating the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), isopropyl (δ ~1.2–1.4 ppm), and sulfonamide NH (δ ~10–12 ppm). Compare with predicted shifts using computational tools like ChemSpider’s Percepta Platform .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by area under the curve) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S percentages against theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonamide coupling efficiency and regioselectivity?

Methodological Answer: Key factors include:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) or bases (e.g., Et₃N, pyridine) to improve electrophilic aromatic substitution .

- Temperature Control : Conduct reactions at 45–60°C to balance activation energy and side-product formation .

- Solvent Optimization : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) for solubility and reactivity .

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reagent stoichiometry .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted sulfonyl chloride) that may interfere with bioactivity .

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 consistency across studies .

- Computational Docking : Compare binding affinities to target enzymes/receptors using software like AutoDock to validate mechanistic hypotheses .

Q. What computational strategies predict the compound’s reactivity in novel synthetic or biological contexts?

Methodological Answer:

- Retrosynthetic Analysis : Use AI-driven tools (e.g., Pistachio, Reaxys) to propose feasible routes for derivatives .

- DFT Calculations : Model transition states for sulfonamide bond formation to predict regioselectivity under varying conditions .

- MD Simulations : Study interactions with biological targets (e.g., COX-2 enzyme) to guide structure-activity relationship (SAR) studies .

- ADMET Prediction : Employ platforms like SwissADME to estimate solubility, metabolic stability, and toxicity early in drug development .

Q. How can structural ambiguities in crystallographic or spectroscopic data be addressed?

Methodological Answer:

- X-ray Crystallography : Resolve bond angles and torsion angles for the sulfonamide linkage and methoxy group .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating 1H and 13C shifts .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the isopropyl group .

Q. What strategies mitigate decomposition or isomerization during storage?

Methodological Answer:

- Stability Studies : Store samples under inert gas (N₂/Ar) at –20°C and monitor degradation via HPLC at intervals (0, 1, 3 months) .

- pH Optimization : Prepare buffered solutions (pH 6–8) to prevent carboxylic acid protonation or sulfonamide hydrolysis .

- Lyophilization : Convert to a stable salt form (e.g., sodium benzoate) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.